2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
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Description
2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C13H10F6N4O2 and its molecular weight is 368.239. The purity is usually 95%.
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Biological Activity
The compound 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a triazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. Triazoles are known for their potential as antifungal, antibacterial, anticancer, and anti-inflammatory agents. This article explores the biological activity of this specific compound, detailing its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C16H13F6N5O2
- Molecular Weight : 382.29 g/mol
- CAS Number : 1421444-64-5
Biological Activity Overview
The biological activity of triazole derivatives often stems from their ability to interact with various biological targets. The compound exhibits several pharmacological activities:
- Antimicrobial Activity : Triazole derivatives are primarily recognized for their antifungal properties. Studies have shown that compounds containing the triazole ring can inhibit the growth of various fungi and bacteria. For instance, compounds similar to this one have demonstrated efficacy against resistant strains of Staphylococcus aureus and Candida albicans .
- Anticancer Properties : Research indicates that triazole derivatives can exhibit cytotoxic effects against cancer cell lines. In vitro studies have reported that certain triazole compounds induce apoptosis in cancer cells, with IC50 values ranging from 2.38 to 3.77 μM against cervical and bladder cancer cell lines .
- Anti-inflammatory Effects : Some studies suggest that triazole derivatives can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for the development of effective pharmacological agents. The presence of trifluoromethyl groups in this compound enhances its lipophilicity and may improve its interaction with biological membranes, thereby increasing bioavailability and potency.
Key Findings in SAR:
- Trifluoromethyl Substituents : These groups are known to enhance the biological activity of compounds by increasing their metabolic stability and altering their interaction with target enzymes .
- Triazole Ring : The 1,2,4-triazole moiety is essential for the antimicrobial and anticancer activities observed in related compounds .
Case Studies
Several studies have explored the biological activity of triazole derivatives similar to the compound under investigation:
- Antibacterial Activity : A study evaluated a series of triazole derivatives against Escherichia coli and Pseudomonas aeruginosa, revealing minimum inhibitory concentration (MIC) values as low as 0.125 μg/mL for some compounds . This suggests that modifications to the triazole structure can lead to enhanced antibacterial properties.
- Cytotoxicity Against Cancer Cell Lines : In a comparative analysis of various triazoles, one derivative demonstrated significant cytotoxicity against multiple human cancer cell lines, further supporting the potential of triazole-based compounds in cancer therapy .
Data Table: Biological Activities of Similar Triazole Derivatives
Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Values |
---|---|---|---|
Triazole A | Antibacterial | S. aureus | MIC: 0.125 μg/mL |
Triazole B | Antifungal | C. albicans | MIC: 0.5 μg/mL |
Triazole C | Anticancer | Cervical Cancer SISO | IC50: 2.38 μM |
Triazole D | Anti-inflammatory | Human Macrophages | Inhibition of TNF-α |
Properties
IUPAC Name |
2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F6N4O2/c1-22-10(13(17,18)19)21-23(11(22)25)6-9(24)20-8-4-2-3-7(5-8)12(14,15)16/h2-5H,6H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWMKNIVRUHPOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.